Spironolactone impurity H
Overview
Description
Spironolactone impurity H: is a byproduct or degradation product of the pharmaceutical compound spironolactone. Spironolactone is a potassium-sparing diuretic commonly used to treat conditions such as heart failure, hypertension, and edema. Impurities like this compound are important to identify and study because they can affect the safety, efficacy, and stability of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of spironolactone impurity H typically involves the degradation of spironolactone under specific conditions. This can include exposure to heat, light, or acidic or basic environments. The exact synthetic route and reaction conditions can vary, but common methods include:
Oxidation: Using oxidizing agents to induce the formation of impurity H from spironolactone.
Hydrolysis: Breaking down spironolactone in the presence of water and catalysts.
Photolysis: Exposing spironolactone to light to induce degradation.
Industrial Production Methods: In an industrial setting, the production of this compound is usually controlled and monitored to ensure that the levels of impurities remain within acceptable limits. This involves using high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify impurities.
Chemical Reactions Analysis
Types of Reactions: Spironolactone impurity H can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form different oxidation products.
Reduction: Reaction with reducing agents to revert to less oxidized forms.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce different hydroxylated or ketone derivatives of impurity H.
Scientific Research Applications
Spironolactone impurity H has several scientific research applications, including:
Pharmaceutical Research: Studying the stability and degradation pathways of spironolactone.
Analytical Chemistry: Developing and validating analytical methods to detect and quantify impurities in pharmaceutical formulations.
Toxicology: Assessing the safety and potential toxic effects of impurities in medications.
Regulatory Compliance: Ensuring that pharmaceutical products meet regulatory standards for impurity levels.
Mechanism of Action
The mechanism of action of spironolactone impurity H is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of spironolactone-containing medications.
Comparison with Similar Compounds
Spironolactone impurity A: Another degradation product of spironolactone.
Canrenone: A major metabolite of spironolactone with similar pharmacological properties.
7α-Thiomethyl spironolactone: A related compound with a similar structure.
Uniqueness: Spironolactone impurity H is unique in its specific formation pathway and chemical structure. Its presence and concentration can provide valuable information about the stability and degradation of spironolactone in various conditions.
By understanding this compound, researchers and pharmaceutical companies can ensure the quality and safety of spironolactone-containing medications, ultimately benefiting patients who rely on these treatments.
Properties
IUPAC Name |
(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGTVDLVOUNEQ-XHYRXIGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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